molecular formula C12H12O4 B14127378 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- CAS No. 1620487-10-6

1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-

Cat. No.: B14127378
CAS No.: 1620487-10-6
M. Wt: 220.22 g/mol
InChI Key: JYOFNEPTFODJHY-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is a chemical compound with a unique structure that includes a dioxolane ring and an ethenylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- typically involves the reaction of 4-ethenylphenol with a suitable dioxolane precursor under specific conditions. One common method is the condensation reaction where 4-ethenylphenol reacts with 1,3-dioxolane-2-one in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification process may include distillation, crystallization, or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may enhance the compound’s stability and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1,3-Dioxolan-2-One: Similar structure but with an ethyl group instead of an ethenylphenoxy group.

    4-Methyl-1,3-Dioxolan-2-One: Contains a methyl group instead of an ethenylphenoxy group.

    1,3-Dioxolan-2-One: The parent compound without any substituents.

Uniqueness

1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is unique due to the presence of the ethenylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to its simpler analogs .

Properties

CAS No.

1620487-10-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-[(4-ethenylphenoxy)methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C12H12O4/c1-2-9-3-5-10(6-4-9)14-7-11-8-15-12(13)16-11/h2-6,11H,1,7-8H2

InChI Key

JYOFNEPTFODJHY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCC2COC(=O)O2

Origin of Product

United States

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